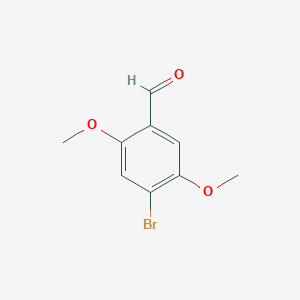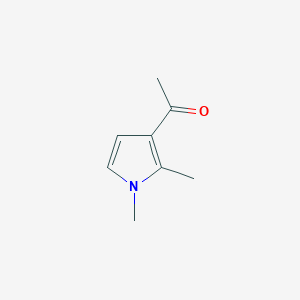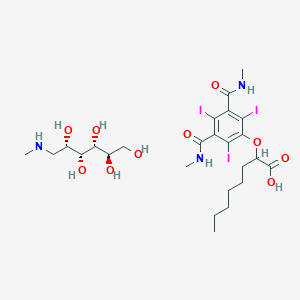
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been widely used in scientific research. This compound is known for its potential applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is based on its ability to bind to specific receptors in the body. This compound binds to the thyroid gland and enhances the contrast in medical imaging techniques. It also binds to the blood-brain barrier and facilitates the transport of drugs across the barrier.
Effets Biochimiques Et Physiologiques
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been found to have various biochemical and physiological effects. This compound has been shown to increase the uptake of iodine by the thyroid gland, which enhances the contrast in medical imaging techniques. It also has an effect on the blood-brain barrier, which allows the transport of drugs across the barrier.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in lab experiments include its potential applications in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. However, the limitations of this compound include its potential toxicity and the need for controlled conditions during its synthesis.
Orientations Futures
There are several future directions for the use of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in scientific research. One potential direction is the development of new medical imaging techniques that use this compound as a contrast agent. Another direction is the study of the blood-brain barrier and the central nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the toxicity of this compound could be further studied to determine its safety for human use.
Conclusion:
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound with potential applications in scientific research. This compound has been found to be useful in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. The mechanism of action of this compound is based on its ability to bind to specific receptors in the body. While there are limitations to the use of this compound in lab experiments, there are several potential future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves the reaction of octanoic acid with 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-1-deoxy-1-(methylamino)-D-glucitol in a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been used in various scientific research applications. This compound has been found to be useful in the diagnosis of thyroid disorders. It is used as a contrast agent in medical imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been used in the study of the blood-brain barrier and the central nervous system.
Propriétés
Numéro CAS |
19080-51-4 |
|---|---|
Nom du produit |
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
Formule moléculaire |
C25H40I3N3O10 |
Poids moléculaire |
923.3 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
GWLJHVFROXQIHR-WZTVWXICSA-N |
SMILES isomérique |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonymes |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



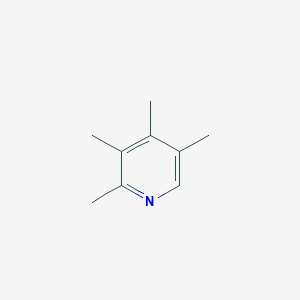
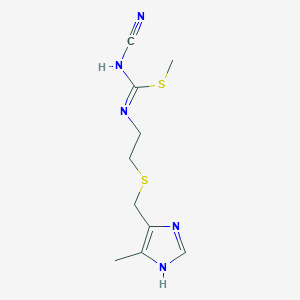

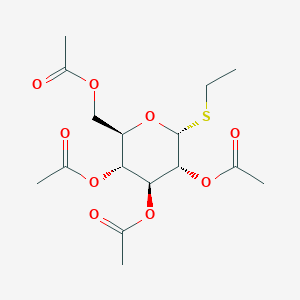
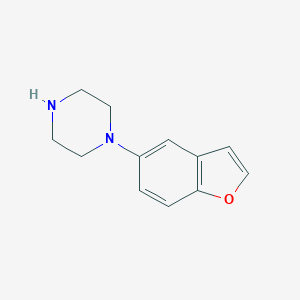
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
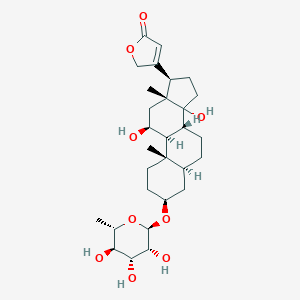
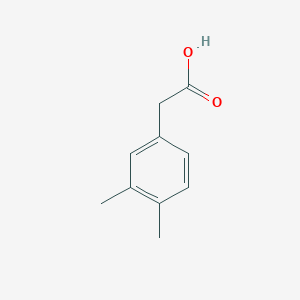
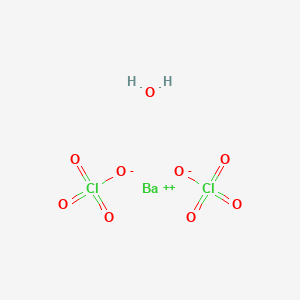
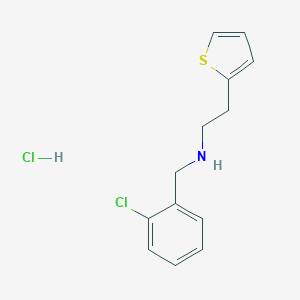
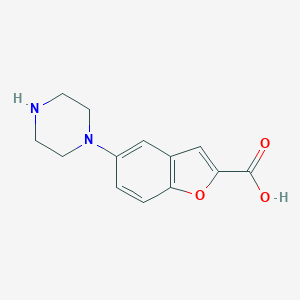
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
